![molecular formula C17H30N2O2 B5729838 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine](/img/structure/B5729838.png)
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the main inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the degradation of GABA. Therefore, inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increase can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine can have various biochemical and physiological effects. GABA is involved in the regulation of neuronal excitability, and its increase can lead to a decrease in the activity of certain neurons. This can have therapeutic effects on disorders such as epilepsy and anxiety. GABA is also involved in the regulation of mood, and its increase can have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise manipulation of GABA levels in the brain. It has also been shown to be effective in animal models of various neurological and psychiatric disorders, which makes it a promising candidate for further research.
However, there are also limitations to the use of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine in lab experiments. Its potency and selectivity may make it difficult to determine the exact mechanism of action of the compound. Additionally, its effects may differ between animal models and humans, which may limit its translational potential.
Future Directions
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of the compound in the treatment of Angelman syndrome. Another area of interest is the investigation of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine as a potential treatment for addiction, particularly to drugs such as cocaine and methamphetamine. Additionally, further research is needed to determine the long-term effects of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine on GABA levels and neuronal activity in the brain.
Synthesis Methods
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine can be synthesized through a multi-step process involving the reaction of various reagents, including cyclopentylmagnesium bromide, 3-methylbutanoyl chloride, and piperazine. The synthesis of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has been described in detail in scientific literature, and the compound can be obtained in high purity through this method.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has also been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system.
properties
IUPAC Name |
1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-14(2)13-17(21)19-11-9-18(10-12-19)16(20)8-7-15-5-3-4-6-15/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENNCMXGCHZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.